4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one is a complex organophosphorus compound It features a unique structure with an ethynyl group, a hydroxyl group, and a phosphinanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one typically involves multi-step organic reactions. One common approach is the reaction of a suitable phosphine oxide with an alkyne under specific conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving electrophiles like halogens or nitro groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one involves its interaction with specific molecular targets. The ethynyl and hydroxyl groups can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The phosphinanone core may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in flavoring.
2-Cyclohexen-1-one, 4,5-dimethyl-: A compound with a similar cyclohexenone structure.
Uniqueness
4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one is unique due to its combination of an ethynyl group, a hydroxyl group, and a phosphinanone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
54877-17-7 |
---|---|
Molecular Formula |
C15H19O2P |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
4-ethynyl-2,5-dimethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-ol |
InChI |
InChI=1S/C15H19O2P/c1-4-15(16)10-13(3)18(17,11-12(15)2)14-8-6-5-7-9-14/h1,5-9,12-13,16H,10-11H2,2-3H3 |
InChI Key |
HQVBFEORZIITDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CP1(=O)C2=CC=CC=C2)C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.